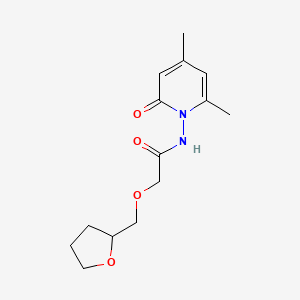![molecular formula C25H22N2O3S B6073357 N-(3-{[(2-ethylphenyl)amino]carbonyl}-4-methyl-5-phenyl-2-thienyl)-2-furamide](/img/structure/B6073357.png)
N-(3-{[(2-ethylphenyl)amino]carbonyl}-4-methyl-5-phenyl-2-thienyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[(2-ethylphenyl)amino]carbonyl}-4-methyl-5-phenyl-2-thienyl)-2-furamide, also known as EATF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
Mécanisme D'action
N-(3-{[(2-ethylphenyl)amino]carbonyl}-4-methyl-5-phenyl-2-thienyl)-2-furamide exerts its effects through a variety of mechanisms, depending on the specific application. In medicine, this compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. This compound has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus. In agriculture, this compound acts as a herbicide by inhibiting the activity of an enzyme called acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids in plants.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In medicine, this compound has been shown to reduce inflammation, inhibit cancer cell proliferation and migration, and inhibit viral replication. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. In agriculture, this compound acts as a herbicide by inhibiting the biosynthesis of branched-chain amino acids in plants, leading to growth inhibition and ultimately plant death.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-{[(2-ethylphenyl)amino]carbonyl}-4-methyl-5-phenyl-2-thienyl)-2-furamide has several advantages for lab experiments, including its synthetic accessibility, high potency, and selectivity for specific targets. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on N-(3-{[(2-ethylphenyl)amino]carbonyl}-4-methyl-5-phenyl-2-thienyl)-2-furamide, including:
1. Further studies on the mechanism of action of this compound in various applications, including medicine and agriculture.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Studies on the potential use of this compound in combination with other drugs or compounds for enhanced therapeutic effects.
4. Studies on the potential use of this compound as a diagnostic tool for diseases such as cancer.
5. Studies on the potential use of this compound in the development of new herbicides and insecticides for agriculture.
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine and agriculture.
Méthodes De Synthèse
N-(3-{[(2-ethylphenyl)amino]carbonyl}-4-methyl-5-phenyl-2-thienyl)-2-furamide can be synthesized through a multi-step process that involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride and phosphorus pentoxide to form 2-thiophenecarbonyl chloride. The resulting compound is then reacted with 4-methyl-5-phenyl-2-furan carboxylic acid and triethylamine to form the intermediate product. The intermediate product is then reacted with 2-ethylphenylamine and acetic anhydride to form the final product, this compound.
Applications De Recherche Scientifique
N-(3-{[(2-ethylphenyl)amino]carbonyl}-4-methyl-5-phenyl-2-thienyl)-2-furamide has been studied extensively for its potential applications in various fields, including medicine and agriculture. In medicine, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of diseases such as Alzheimer's and Parkinson's. In agriculture, this compound has been studied for its potential use as a herbicide and insecticide.
Propriétés
IUPAC Name |
N-[3-[(2-ethylphenyl)carbamoyl]-4-methyl-5-phenylthiophen-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c1-3-17-10-7-8-13-19(17)26-24(29)21-16(2)22(18-11-5-4-6-12-18)31-25(21)27-23(28)20-14-9-15-30-20/h4-15H,3H2,1-2H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTDKYUXNKCUHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(SC(=C2C)C3=CC=CC=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(acetylamino)phenyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6073278.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6073282.png)
![4-(4-methylbenzyl)-3-{2-oxo-2-[4-(2-thienylmethyl)-1,4-diazepan-1-yl]ethyl}-2-piperazinone](/img/structure/B6073286.png)
![N-methyl-6-oxo-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6073287.png)
![1-{[3-(4-fluorophenyl)-5-isoxazolyl]methyl}-4-phenylpiperazine](/img/structure/B6073302.png)

![ethyl 2-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6073313.png)


![N~1~-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1,1-cyclopropanedicarboxamide](/img/structure/B6073342.png)
![4-hydroxy-6-methyl-3-[2-(1-piperidinyl)-4-pyrimidinyl]-2H-pyran-2-one](/img/structure/B6073345.png)
![2-(2,5-dimethylphenyl)-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6073350.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B6073354.png)
![9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B6073363.png)
